

Application Notes and Protocols for Antifungal Activity Testing of Pyridazinone Compounds

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Compound of Interest

Compound Name: 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one

Cat. No.: B138113

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of the antifungal activity of pyridazinone compounds. The protocols outlined below are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and accuracy in determining the antifungal efficacy of this promising class of compounds.

Introduction to Pyridazinone Compounds

Pyridazinone derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial properties.^{[1][2]} Their potential as antifungal agents is an active area of research, with several studies demonstrating their efficacy against various fungal pathogens.^{[3][4][5]} This document details the standardized methodologies for assessing the antifungal potential of novel pyridazinone analogs.

Data Presentation: In Vitro Antifungal Activity of Pyridazinone Derivatives

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values of representative pyridazinone compounds against

various fungal species. This structured format allows for a clear comparison of the antifungal potency of different derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) of Pyridazinone Derivatives against *Candida albicans*

Compound ID	Substitution Pattern	MIC (µg/mL)	Reference
8g	3-Cl	16	[4][6]
8a	3,4-di-Cl	32	[4][6]
8j	3-Br	32	[4][6]
8c	3-F	64	[4][6]
8d	2,4,6-tri-Cl	64	[4][6]
11a	3-Br	64	[4][6]
Other Derivatives	Various	512-1024	[4][6]

Table 2: Antifungal Activity of Pyridazinone-N-acylhydrazone Hybrid (Compound 5a) against Pathogenic Fungi

Fungal Species	MIC (µg/mL)	MFC (µg/mL)	Reference
Paracoccidioides brasiliensis (Pb18)	0.125	0.5	[7]
Candida spp.	-	-	[7]

Table 3: Antifungal Activity of Pyridazinone Derivatives against Various Fungal Pathogens

A | *Saccharomyces cerevisiae* (GS inhibition) | IC₅₀ | 0.25 µg/mL |[\[8\]](#) | | SCH A | *Candida albicans* (GS inhibition) | IC₅₀ | 4.6 µg/mL |[\[8\]](#) |

Note: The data presented is a compilation from various research articles. Direct comparison of absolute values between different studies should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

The following are detailed protocols for the in vitro determination of antifungal activity of pyridazinone compounds.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the CLSI guidelines for antifungal susceptibility testing of yeasts.

1. Materials:

- 96-well, sterile, flat-bottom microtiter plates
- Pyridazinone compounds
- Dimethyl sulfoxide (DMSO) for stock solution preparation
- RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
- Fungal strains (e.g., *Candida albicans*, *Cryptococcus neoformans*)
- Sabouraud Dextrose Agar (SDA) plates
- Sterile saline (0.85% NaCl)
- 0.5 McFarland turbidity standard
- Spectrophotometer
- Multichannel pipette

- Incubator (35°C)

2. Procedure:

- Preparation of Pyridazinone Stock Solutions:

- Dissolve the pyridazinone compounds in DMSO to a high concentration (e.g., 10 mg/mL).
 - Prepare serial twofold dilutions of the stock solution in RPMI-1640 medium to create working solutions at 2x the final desired concentrations.

- Inoculum Preparation:

- Subculture the fungal strain on an SDA plate and incubate at 35°C for 24-48 hours to obtain fresh, viable colonies.
 - Select several well-isolated colonies and suspend them in sterile saline.
 - Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately $1-5 \times 10^6$ CFU/mL). This can be verified using a spectrophotometer at 530 nm.
 - Dilute the adjusted fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of $0.5-2.5 \times 10^3$ CFU/mL.

- Assay Plate Preparation:

- In a 96-well microtiter plate, add 100 μ L of the 2x pyridazinone working solutions to the appropriate wells.
 - Add 100 μ L of drug-free RPMI-1640 medium to the growth control wells.
 - Add 200 μ L of uninoculated medium to the sterility control wells.
 - Add 100 μ L of the prepared fungal inoculum to all wells except the sterility control wells. The final volume in the test and growth control wells will be 200 μ L.

- Incubation:

- Incubate the microtiter plate at 35°C for 24-48 hours.
- Endpoint Determination:
 - The MIC is determined as the lowest concentration of the pyridazinone compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control. This can be assessed visually or by reading the optical density at 492 nm.

Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)

The MFC is determined as a follow-up to the MIC assay to assess whether a compound has fungicidal (killing) or fungistatic (inhibiting growth) activity.

1. Materials:

- MIC plate from Protocol 1
- SDA plates
- Sterile micropipette and tips
- Incubator (35°C)

2. Procedure:

- Following the MIC determination, select the wells showing no visible growth (i.e., at and above the MIC).
- From each of these wells, and from the growth control well, take a 10-20 µL aliquot.
- Spot-inoculate the aliquots onto separate, labeled SDA plates.
- Incubate the SDA plates at 35°C for 24-48 hours, or until growth is clearly visible in the spot from the growth control.

- The MFC is defined as the lowest concentration of the pyridazinone compound that results in no fungal growth or a significant reduction in CFU (e.g., $\geq 99.9\%$ killing) on the agar plate.

Protocol 3: Time-Kill Curve Assay

This assay provides information on the rate and extent of fungal killing over time.

1. Materials:

- Sterile culture tubes or flasks
- Pyridazinone compounds
- RPMI-1640 medium
- Prepared fungal inoculum (as in Protocol 1, adjusted to a starting concentration of approximately $1-5 \times 10^5$ CFU/mL)
- SDA plates
- Sterile saline for dilutions
- Incubator with shaking capabilities (35°C)

2. Procedure:

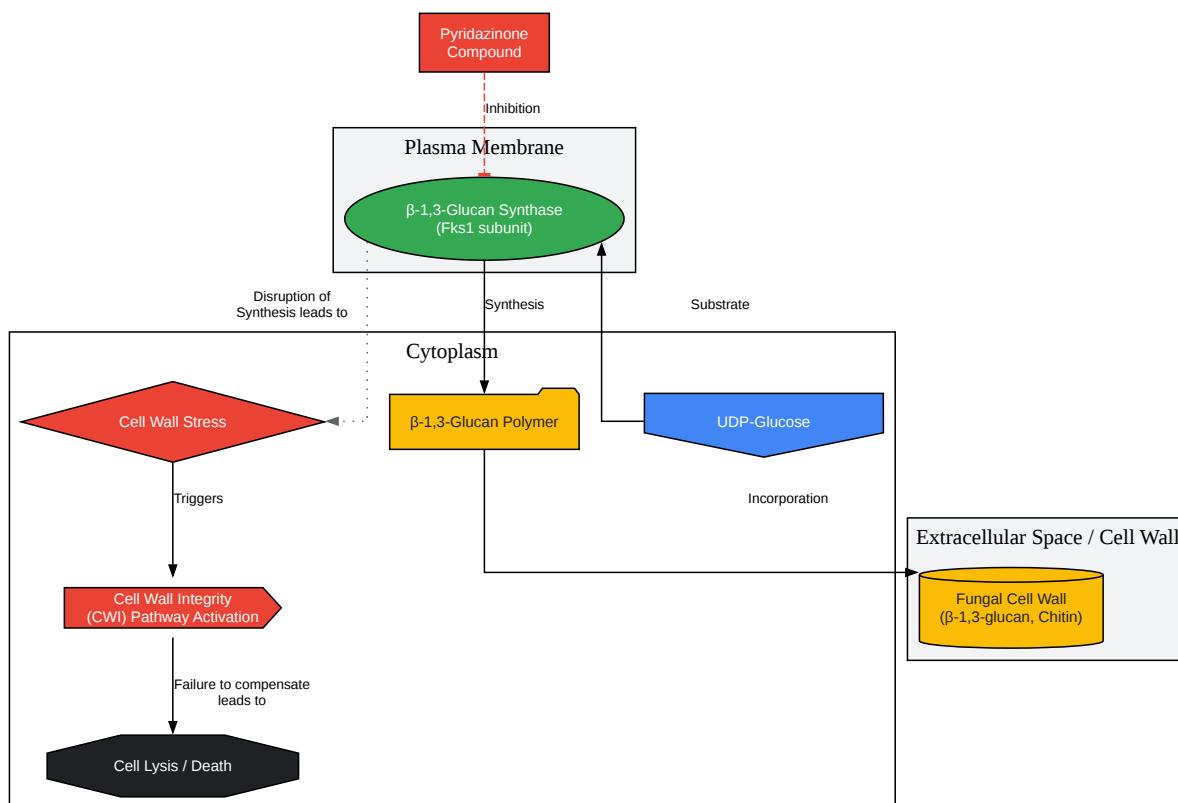
- Assay Setup:
 - Prepare culture tubes with RPMI-1640 medium containing the pyridazinone compound at various concentrations (e.g., 1x, 4x, and 16x MIC).
 - Include a drug-free growth control tube.
 - Inoculate each tube with the prepared fungal suspension to achieve the starting concentration of $1-5 \times 10^5$ CFU/mL.
- Incubation and Sampling:
 - Incubate the tubes at 35°C with constant agitation.

- At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
- Viable Cell Counting:
 - Perform ten-fold serial dilutions of each aliquot in sterile saline.
 - Plate 100 µL of the appropriate dilutions onto SDA plates.
 - Incubate the plates at 35°C for 24-48 hours, or until colonies are visible.
 - Count the number of colonies on plates containing 30-300 colonies to determine the CFU/mL.
- Data Analysis:
 - Calculate the log₁₀ CFU/mL for each time point and concentration.
 - Plot the log₁₀ CFU/mL versus time for each concentration to generate the time-kill curves.
 - Fungicidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Mandatory Visualizations

Signaling Pathway: Inhibition of β -1,3-Glucan Synthase by Pyridazinone Compounds

Several studies suggest that a class of piperazinyl-pyridazinones exerts its antifungal effect by inhibiting β -1,3-glucan synthase, a key enzyme in the fungal cell wall integrity pathway.^{[6][7][8][9][10]} This inhibition disrupts the synthesis of β -1,3-glucan, a critical component of the fungal cell wall, leading to cell wall stress, osmotic instability, and ultimately, cell death.

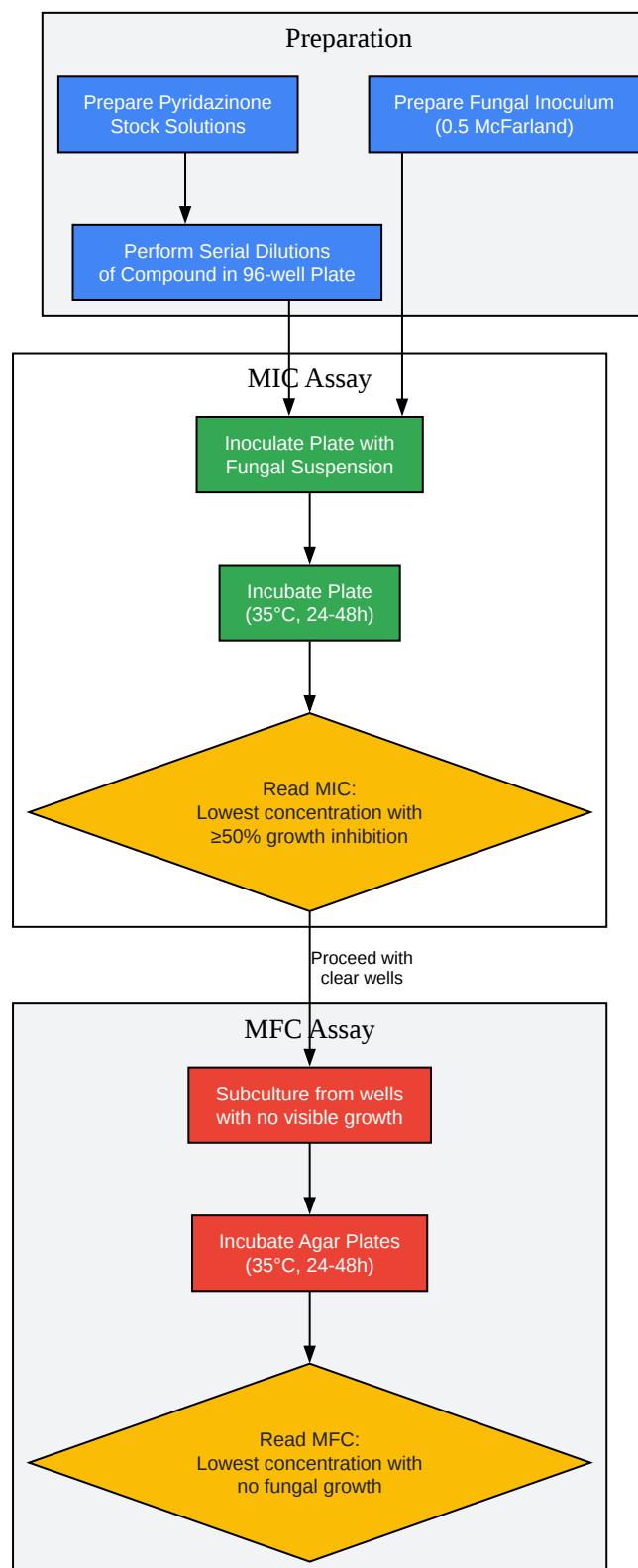


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Caption: Inhibition of β -1,3-glucan synthase by pyridazinone compounds disrupts cell wall synthesis.

Experimental Workflow: MIC and MFC Determination

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of pyridazinone compounds.

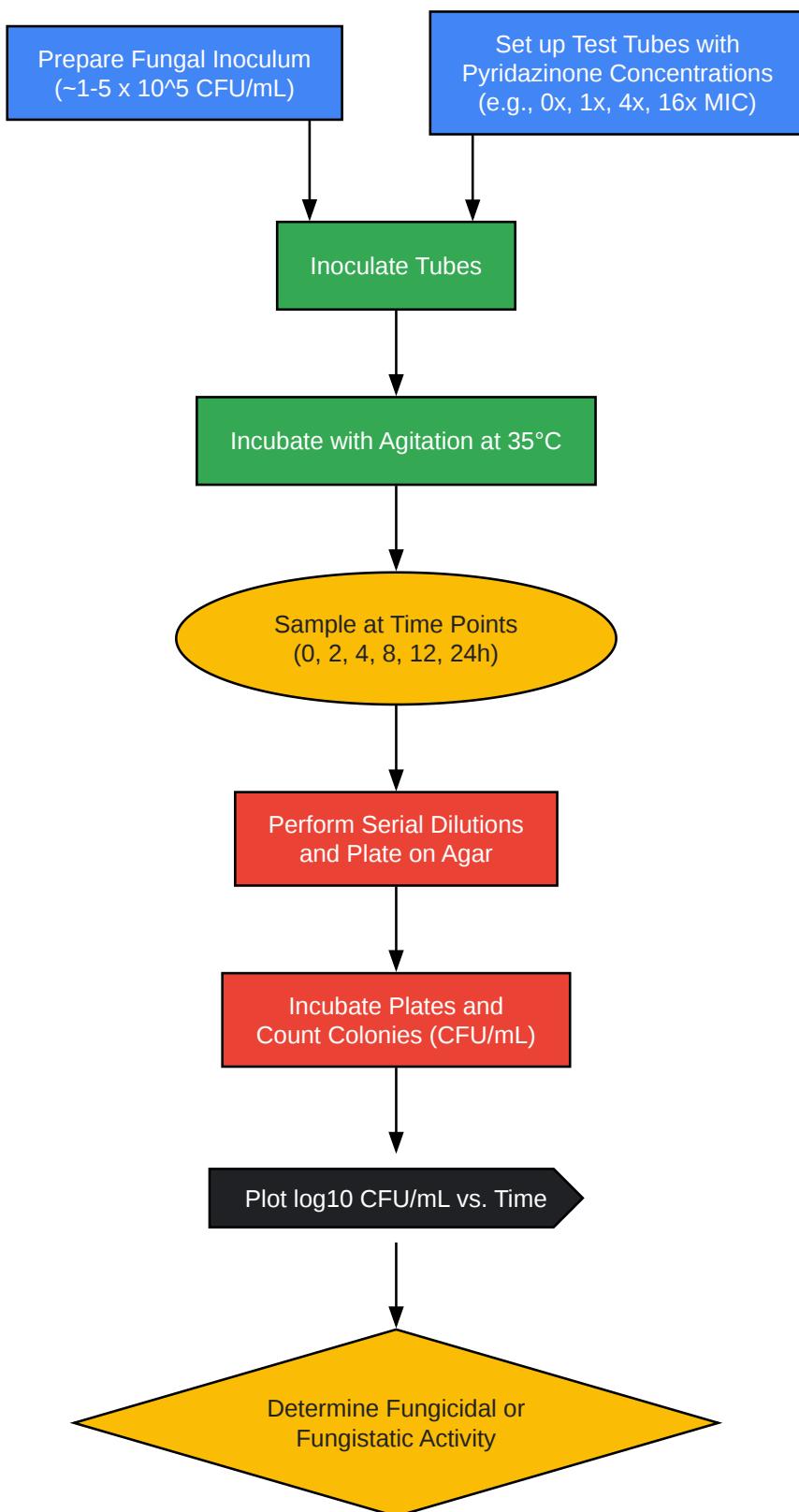


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Caption: Workflow for MIC and MFC determination of pyridazinone compounds.

Logical Relationship: Time-Kill Assay Workflow

This diagram outlines the logical steps involved in performing a time-kill assay to evaluate the fungicidal or fungistatic activity of pyridazinone compounds over time.

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Caption: Time-kill assay experimental workflow.

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